molecular formula C12H20BClN2O2 B7955254 [2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]hydrazine hydrochloride

[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]hydrazine hydrochloride

Cat. No.: B7955254
M. Wt: 270.56 g/mol
InChI Key: YDORHYBVUNLSHK-UHFFFAOYSA-N
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Description

[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]hydrazine hydrochloride is a chemical compound with the molecular formula C12H20BClN2O2. It is known for its unique structure, which includes a boron-containing dioxaborolane ring and a hydrazine moiety. This compound is used in various fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]hydrazine hydrochloride typically involves the reaction of 2-bromoaniline with bis(pinacolato)diboron in the presence of a palladium catalyst to form the boronic ester intermediate. This intermediate is then reacted with hydrazine hydrate to yield the desired hydrazine derivative. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]hydrazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of [2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]hydrazine hydrochloride involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, while the hydrazine moiety can participate in redox reactions. These interactions enable the compound to act as a versatile reagent in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]hydrazine hydrochloride apart from similar compounds is its combination of a boronic ester and a hydrazine moiety. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable reagent in both synthetic and medicinal chemistry .

Properties

IUPAC Name

[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]hydrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BN2O2.ClH/c1-11(2)12(3,4)17-13(16-11)9-7-5-6-8-10(9)15-14;/h5-8,15H,14H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDORHYBVUNLSHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20BClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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